6,7-Diazaspiro[4.5]decane is a spiro compound characterized by a bicyclic structure where two rings share a single carbon atom. This unique configuration contributes to its rigidity and three-dimensional properties, making it a valuable scaffold in the synthesis of biologically active compounds. The compound is classified under spiro compounds and has significant potential in medicinal chemistry due to its structural features that can influence biological activity.
The compound is recognized by its Chemical Abstracts Service (CAS) number 227941-83-5 and is cataloged in various chemical databases. It is synthesized primarily for research purposes and has applications in drug discovery and development.
6,7-Diazaspiro[4.5]decane falls into the category of heterocyclic compounds, specifically diazaspiro compounds, which contain nitrogen atoms within their ring structures. Its classification is essential for understanding its reactivity and potential applications in pharmaceuticals.
The synthesis of 6,7-Diazaspiro[4.5]decane can be approached through several methods, including:
The technical details of these synthesis methods often involve controlling reaction conditions such as temperature, solvent choice, and catalyst concentration to optimize yield and purity. For instance, palladium-catalyzed reactions typically require inert atmospheres to prevent oxidation.
The molecular formula for 6,7-Diazaspiro[4.5]decane is C8H16N2, with a molecular weight of 140.23 g/mol. The structure can be represented using various notations:
InChI=1S/C8H16N2/c1-2-5-8(4-1)6-3-7-9-10-8/h9-10H,1-7H2
C1CCC2(C1)CCCNN2
This structure highlights the unique spiro configuration that imparts specific chemical properties to the compound.
The compound's physical properties include:
Property | Value |
---|---|
CAS Number | 227941-83-5 |
Molecular Formula | C8H16N2 |
Molecular Weight | 140.23 g/mol |
IUPAC Name | 6,7-Diazaspiro[4.5]decane |
6,7-Diazaspiro[4.5]decane participates in various chemical reactions, including:
Common reagents used in these reactions include palladium acetate and triphenylphosphine for coupling reactions, while oxidizing agents like hydrogen peroxide are utilized for oxidation processes. The specific products formed depend on the nature of the reagents and conditions employed.
The mechanism of action for compounds like 6,7-Diazaspiro[4.5]decane often involves interactions at the molecular level with biological targets such as enzymes or receptors. The rigidity and three-dimensional structure allow for specific binding interactions that can modulate biological activity.
6,7-Diazaspiro[4.5]decane exhibits distinct physical properties that are influenced by its molecular structure:
The compound's chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature changes.
6,7-Diazaspiro[4.5]decane finds applications primarily in scientific research, particularly in:
The unique structural attributes of 6,7-Diazaspiro[4.5]decane make it an attractive candidate for further exploration in medicinal chemistry and related fields .
Spirocyclic diamines represent a structurally distinctive class of compounds characterized by two rings sharing a single atom—typically a quaternary carbon or nitrogen—creating a three-dimensional architecture that confers significant conformational rigidity. Among these, the diazaspiro[4.5]decane scaffold has emerged as a privileged framework in modern drug design. This system features a piperidine ring spiro-fused to a cyclopentane moiety, with nitrogen atoms positioned at strategic locations (e.g., 6,7- or 2,8-positions) to modulate electronic and steric properties. The inherent three-dimensionality of this scaffold enhances molecular complexity while reducing planarity, leading to improved solubility, target selectivity, and metabolic stability compared to flat aromatic systems [1] [3]. Its ability to project pharmacophores in defined spatial orientations makes it invaluable for engaging challenging biological targets, such as enzymes with deep binding pockets or protein-protein interaction interfaces [3] [5].
The integration of diazaspiro[4.5]decane scaffolds into medicinal chemistry evolved from early synthetic efforts in the mid-20th century to targeted applications in the 1990s. Initial routes focused on cyclization strategies, such as the oxidative cyclization of olefinic precursors derived from D,L-pipecolic acid, enabling access to 1-oxa-6-aza and 1,6-diazaspiro[4.5]decane derivatives [2]. These methods established the feasibility of constructing the spirocyclic core but offered limited stereocontrol. A transformative advancement came with stereoselective alkylation protocols using L-proline derivatives, which facilitated enantioselective synthesis of scaffolds like 1,7-diazaspiro[4.5]decane [1]. This innovation enabled systematic exploration of structure-activity relationships (SAR) in bioactive molecules.
The 2010s witnessed a surge in applications targeting therapeutically relevant pathways. For instance, Meyers et al. exploited 1,7-diazaspiro[4.5]decane derivatives as key components in fatty acid amide hydrolase (FAAH) inhibitors, leveraging the scaffold’s rigidity to optimize binding to the enzyme’s catalytic site [1]. Concurrently, Vachal et al. developed spiro[4.5]decanone-based inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs), where the tertiary amine and pyridinyl nitrogen chelated the active-site iron, demonstrating IC₅₀ values of 0.127–0.253 μM [4]. These studies underscored the scaffold’s versatility in engaging metalloenzymes and its potential for treating anemia and ischemia-related conditions.
Table 1: Key Milestones in Diazaspiro[4.5]decane Scaffold Development
Year Range | Synthetic Advance | Therapeutic Application | Representative Compound |
---|---|---|---|
1990s | Oxidative cyclization of olefinic precursors | N/A (Scaffold access) | 6-Benzyloxycarbonyl-1,6-diazaspiro[4.5]decan-2-one [2] |
2000–2010 | Stereoselective alkylation of L-proline | FAAH inhibition | Meyers’ FAAH inhibitor series [1] |
2013–2019 | Bucherer–Bergs/Ullmann coupling sequences | PHD inhibition for anemia | 1,3,8-Triazaspiro[4.5]decane-2,4-dione (IC₅₀ = 0.127–0.253 μM) [4] |
2021–Present | Spiro-quinazolinone derivatization | Chitin synthase inhibition (antifungal) | Spiro[thiophen-quinazolin]-one derivatives (CHS IC₅₀ = 0.89 μM) [6] |
The conformational constraint imparted by the 6,7-diazaspiro[4.5]decane scaffold is pivotal for enhancing binding affinity and selectivity. Unlike flexible linear chains, the spirojunction restricts rotational freedom, locking substituents into bioactive orientations that preorganize the molecule for target binding. This reduces the entropic penalty upon receptor engagement, often leading to substantial gains in potency [3] [5]. For example, RIPK1 kinase inhibitors incorporating 2,8-diazaspiro[4.5]decane-1-one derivatives achieved IC₅₀ values of 92 nM, attributed to the optimal projection of hydrophobic groups into the enzyme’s allosteric pocket [5].
Physicochemical properties are also profoundly influenced. The scaffold’s high Fsp3 character (fraction of sp³-hybridized carbons) improves solubility and decreases lipophilicity, mitigating off-target effects. As demonstrated by Johansson et al., exchanging a morpholine ring for a 2-oxa-6-azaspiro[3.4]octane in melanin-concentrating hormone receptor 1 (MCHr1) antagonists reduced log D by 0.8 units, enhancing metabolic stability and selectivity over hERG channels [3]. Similarly, replacing piperazine in the PARP inhibitor Olaparib with diazaspiro[3.3]heptane increased selectivity for PARP-1 over other PARP family members by 15-fold, reducing cytotoxicity [3].
Table 2: Impact of Spirocyclic Rigidity on Molecular Properties
Property | Linear/Flexible Analog | Spirocyclic Derivative | Biological Consequence |
---|---|---|---|
Fsp3 | 0.25–0.40 | 0.45–0.60 (e.g., diazaspiro[4.5]decane) | Improved solubility and metabolic stability [3] |
log P/D | High (3.5–5.0) | Reduced by 0.5–1.0 units | Lower hERG inhibition, reduced toxicity [3] [6] |
Rotatable Bond Count | >8 | <5 | Enhanced binding affinity (ΔG = 2–4 kcal/mol) [5] |
Selectivity Index | Low (1–5) | High (e.g., 15-fold for PARP-1) | Reduced off-target effects [3] |
The topological distinctiveness of 6,7-diazaspiro[4.5]decane arises from its piperidine-cyclopentane fusion and nitrogen placement. Unlike smaller spirocycles (e.g., 2,6-diazaspiro[3.3]heptane), its larger ring system accommodates bulkier substituents while maintaining moderate strain energy. The 6,7- regioisomerism positions nitrogen atoms at bridgehead sites, enabling bidentate metal chelation—a feature exploited in PHD inhibitors where the scaffold coordinates Fe(II) via both nitrogens [1] [4]. In contrast, the 1,7-isomer places one nitrogen at the spiro center, limiting its chelation capacity but enhancing its utility as a conformational spacer in FAAH inhibitors [1].
Bioactivity profiles vary significantly across spirocyclic systems. While 2,8-diazaspiro[4.5]decane-1-one derivatives serve as potent RIPK1 inhibitors (IC₅₀ = 92 nM) [5], spiro[thiophen-quinazolin]-ones exhibit superior chitin synthase (CHS) inhibition (IC₅₀ = 0.89 μM) compared to spiro[furan] or spiro[cyclopentane] analogs (IC₅₀ > 10 μM) due to sulfur’s enhanced hydrophobic interactions [6]. Meanwhile, 1,3-diazaspiro[4.5]decane-2,4-diones demonstrate anticonvulsant activity via phenytoin-like mechanisms, with 8-amino derivatives showing efficacy in maximal electroshock (MES) tests [8].
Table 3: Comparative Bioactivity of Spirocyclic Scaffolds
Spirocyclic Scaffold | Ring Junctions | Key Therapeutic Application | Potency (IC₅₀/EC₅₀) | Citation |
---|---|---|---|---|
6,7-Diazaspiro[4.5]decane | Piperidine-Cyclopentane | PHD inhibition | 0.127–0.253 μM (HIF-1α CODD/NODD) | [4] |
2,8-Diazaspiro[4.5]decane-1-one | Piperidone-Piperidine | RIPK1 kinase inhibition | 92 nM | [5] |
Spiro[thiophen-quinazolin]-one | Thiophene-Quinazolinone | Chitin synthase inhibition | 0.89 μM | [6] |
1,3-Diazaspiro[4.5]decane-2,4-dione | Cyclohexane-Hydantoin | Anticonvulsant | Effective at 30 mg/kg (MES test) | [8] |
1,7-Diazaspiro[4.5]decane | Piperidine-Piperidine | FAAH inhibition | Low nM range | [1] |
Synthetic accessibility further differentiates these systems. 6,7-Diazaspiro[4.5]decane often requires multi-step sequences involving Bucherer–Bergs reactions or reductive aminations [4] [8], whereas smaller scaffolds like 2,6-diazaspiro[3.3]heptane are accessible via [3+2] cycloadditions [1]. Despite this complexity, the biological performance of 6,7-diazaspiro[4.5]decane derivatives justifies their utilization in high-value therapeutic contexts, particularly where precise spatial display of pharmacophores is critical.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: